

A Comparative Analysis of Experimental and Predicted Properties of 2-Acetylphenyl Benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Acetylphenyl benzoate*

Cat. No.: B1329752

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **2-acetylphenyl benzoate**, a versatile intermediate in organic synthesis.^{[1][2][3]} The juxtaposition of empirical data with theoretical values offers a comprehensive profile of the molecule, aiding in its application and further research.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for **2-acetylphenyl benzoate**, contrasting experimental findings with predicted values.

Property	Experimental Value	Predicted Value	Method of Prediction
Physical Properties			
Melting Point	87-88 °C[4], 89 °C[5]	Not available	-
Boiling Point	420 °C (at 760 mmHg) [1][2][5][6][7]	Not available	-
Density	1.175 g/cm³[2][7]	Not available	-
Flash Point	188.6 °C[1][2][6][7]	Not available	-
Appearance	Colorless crystalline solid[2][5], Powder[4], Yellow liquid[8]	Not available	-
Solubility	Low in water, higher in organic solvents[9]	XLogP3: 3.4[9]	XLogP3 Algorithm
Spectroscopic Data			
¹ H NMR (CDCl ₃ , 500 MHz)	δ = 8.21 (d, J = 7.75 Hz, 2H), 7.85 (dd, J = 7.75 Hz, J = 1.5 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.58 (dt, J = 7.75 Hz, 1H), 7.53 (t, J = 7.5 Hz, 2H), 7.35 (dt, J = 8 Hz, J = 0.5 Hz, 1H), 7.25 (dd, J = 8 Hz, J = 0.5 Hz, 1H), 2.53 (s, 3H)[8]	δ 8.20 (d, J=8.3 Hz, 2H), 7.85 (d, J=7.7 Hz, 1H), 7.63 (t, J=7.4 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H), 7.51 (t, J=7.9 Hz, 1H), 7.33 (t, J=7.8 Hz, 1H), 7.23 (d, J=8.1 Hz, 1H), 2.53 (s, 3H)[6]	Not specified
¹³ C NMR (CDCl ₃ , 125 MHz)	δ = 197.7, 164.8, 149.5, 133.8, 133.3, 131.6, 130.1, 129.5, 128.6, 126.0, 124.0, 122.9, 29.9[8]	Not available	-

Infrared (IR) Spectroscopy	Solid (Split Mull)[10][11]	C=O (acetyl) Stretching: 1715 cm ⁻¹ , C=O (benzoate) Stretching: 1750 cm ⁻¹ , C-O-C Asymmetric Stretch: 1260 cm ⁻¹ , C-O-C Symmetric Stretch: 1100 cm ⁻¹ [1]	Density Functional Theory (DFT)[1]
----------------------------	--	--	--

Other Properties

Vapor Pressure	Not available	2.92E-07 mmHg at 25°C[5][6]	Not specified
Refractive Index	Not available	1.579[5]	Not specified
LogP	Not available	3.10840[5]	Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Synthesis of 2-Acetylphenyl Benzoate

The most common method for synthesizing **2-acetylphenyl benzoate** is through the esterification of 2-hydroxyacetophenone.[[1](#)][[2](#)][[3](#)]

Materials:

- 2-hydroxyacetophenone
- Benzoyl chloride
- Pyridine
- 3% Hydrochloric acid (HCl)

- Methanol
- Water
- Ice

Procedure:

- Dissolve 2-hydroxyacetophenone in pyridine in an appropriate flask.[2]
- Slowly add benzoyl chloride to the solution. An exothermic reaction is expected.[2]
- Equip the flask with a drying tube and swirl the mixture.[2]
- Allow the reaction to proceed for approximately 20 minutes, or until no more heat is generated.[2]
- Pour the reaction mixture into a beaker containing a slurry of crushed ice and 3% HCl.[2]
- Once the ice has completely melted, collect the resulting precipitate via vacuum filtration.[2]
- Wash the solid product sequentially with small portions of ice-cold methanol and water.[2]
- The resulting solid is **2-acetylphenyl benzoate**.[2]

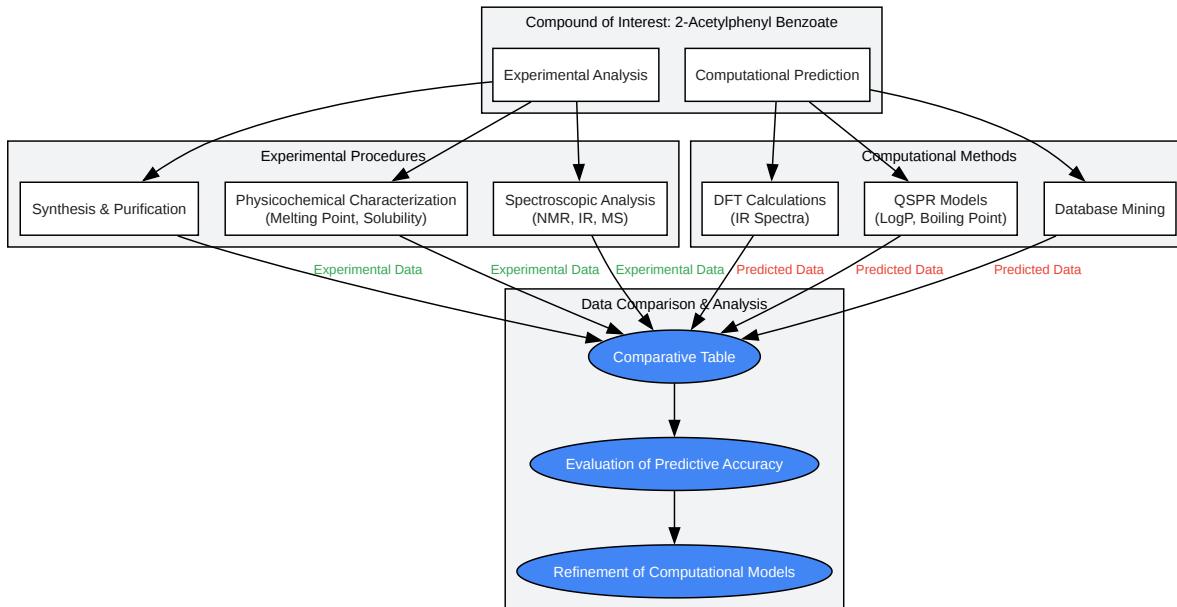
Physicochemical Property Determination

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility: The shake-flask method is a standard procedure for determining solubility.[9]

- Add an excess amount of **2-acetylphenyl benzoate** to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
- Agitate the mixture at a constant temperature until equilibrium is achieved.
- Filter the saturated solution to remove any undissolved solid.

- Determine the concentration of the dissolved solute using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]


Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are acquired on a 400 or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).[8][12]

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film. For a solid, a mull can be prepared using Nujol for the $1330\text{-}400\text{ cm}^{-1}$ region and Fluorolube for the $3800\text{-}1330\text{ cm}^{-1}$ region.[10][11]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and predicted properties of a chemical compound like **2-acetylphenyl benzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Comparing Experimental and Predicted Data.

Conclusion

This guide provides a comprehensive comparison of the experimental and predicted properties of **2-acetylphenyl benzoate**. The presented data indicates a good correlation between experimental and predicted values, particularly for spectroscopic properties. However, discrepancies in physical state have been noted, which may be attributable to variations in purity or experimental conditions. The detailed experimental protocols and the logical workflow diagram serve as valuable resources for researchers working with this compound, facilitating

further investigation and application in areas such as the synthesis of flavones and other heterocyclic compounds.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetylphenyl benzoate | 4010-33-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 4. 2-acetylphenyl benzoate | 4010-33-7 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. o - Benzoyloxyacetophenone, CAS No. 4010-33-7 - iChemical [ichemical.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 11. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted Properties of 2-Acetylphenyl Benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329752#comparing-experimental-vs-predicted-properties-of-2-acetylphenyl-benzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com